9-cis-5,6-Epoxy Retinol Acetate-D5 is a stable isotope-labeled derivative of retinol, a form of vitamin A. This compound is characterized by its unique molecular structure which includes deuterium atoms, making it useful for various scientific applications, particularly in metabolic studies and tracer experiments. It is classified under stable isotope-labeled compounds, specifically designed for research purposes.
9-cis-5,6-Epoxy Retinol Acetate-D5 falls under the category of stable isotope-labeled compounds. These compounds are used extensively in biochemical research to trace metabolic pathways and study the behavior of molecules in biological systems.
The synthesis of 9-cis-5,6-Epoxy Retinol Acetate-D5 typically involves several steps:
Technical details regarding the specific reagents and conditions used in each step may vary based on the laboratory protocols and desired purity levels.
The molecular formula of 9-cis-5,6-Epoxy Retinol Acetate-D5 is , with a molecular weight of approximately 349.519 g/mol. The presence of deuterium (D) replaces hydrogen atoms in the structure, providing unique properties for tracing studies.
[2H]C([2H])([2H])C12OC1(\C=C\C(=C/C=C/C(=C/COC(=O)C)/C)\C)C(C)(C)CCC2([2H])[2H]
InChI=1S/C22H32O3/c1-17(9-7-10-18(2)12-16-24-19(3)23)11-15-22-20(4,5)13-8-14-21(22,6)25-22/h7,9-12,15H,8,13-14,16H2,1-6H3/b10-7+,15-11+,17-9-,18-12+/i6D3,14D2
The compound undergoes various chemical reactions typical for retinoids:
These reactions are crucial for understanding its behavior in biological systems and its potential interactions with other molecules.
The mechanism of action of 9-cis-5,6-Epoxy Retinol Acetate-D5 primarily involves its role as a signaling molecule in cellular processes. Upon entering cells:
The presence of deuterium allows for precise tracking within metabolic studies, enhancing our understanding of its pharmacokinetics.
9-cis-5,6-Epoxy Retinol Acetate-D5 typically appears as a neat liquid or solid depending on purity and storage conditions.
Key chemical properties include:
Relevant analyses such as NMR spectroscopy confirm its structure and purity levels.
9-cis-5,6-Epoxy Retinol Acetate-D5 has several applications in scientific research:
This compound's unique isotopic labeling makes it an invaluable tool for researchers studying vitamin A-related processes in health and disease contexts.
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: